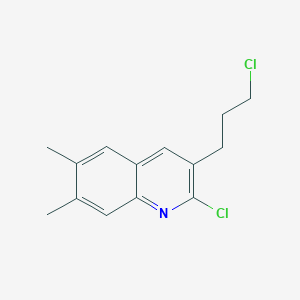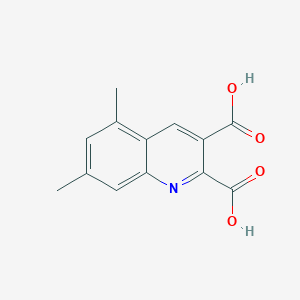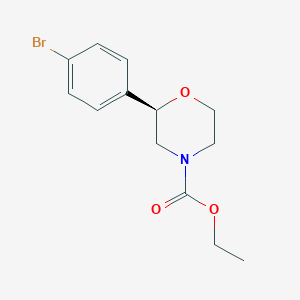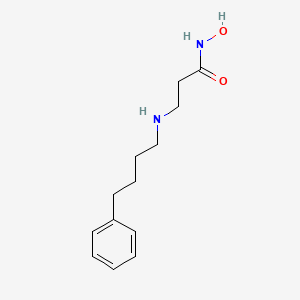
N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, a phenylbutyl chain, and a beta-alaninamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide typically involves the following steps:
Formation of the beta-alaninamide moiety: This can be achieved through the reaction of beta-alanine with an appropriate amine under controlled conditions.
Introduction of the phenylbutyl chain: The phenylbutyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylbutyl halide reacts with the beta-alaninamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control the reaction environment and improve efficiency.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the phenylbutyl chain.
Substitution: The phenylbutyl chain or the beta-alaninamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation products: Carbonyl derivatives of the original compound.
Reduction products: Dehydroxylated or modified phenylbutyl derivatives.
Substitution products: Compounds with altered functional groups on the phenylbutyl chain or beta-alaninamide moiety.
Scientific Research Applications
N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the phenylbutyl chain play crucial roles in binding to these targets, while the beta-alaninamide moiety may influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alanine
- N-Hydroxy-N~3~-(4-phenylbutyl)-gamma-alaninamide
- N-Hydroxy-N~3~-(4-phenylbutyl)-alpha-alaninamide
Uniqueness
N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide is unique due to the specific positioning of the hydroxy group and the beta-alaninamide moiety, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919997-15-2 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-hydroxy-3-(4-phenylbutylamino)propanamide |
InChI |
InChI=1S/C13H20N2O2/c16-13(15-17)9-11-14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,14,17H,4-5,8-11H2,(H,15,16) |
InChI Key |
KFMDUDZGIURCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
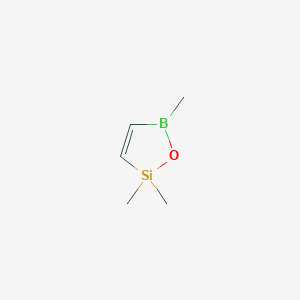
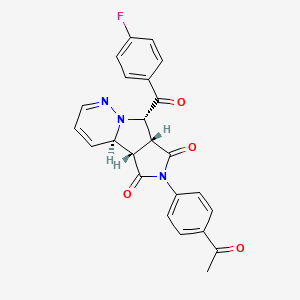
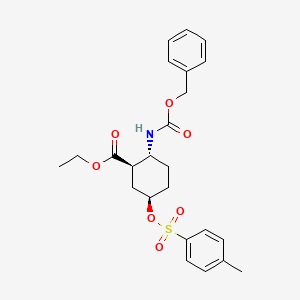
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
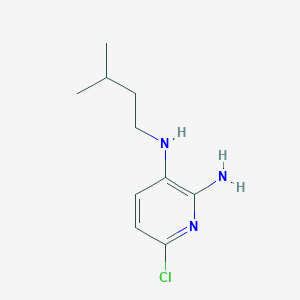
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)

